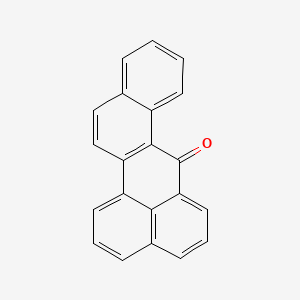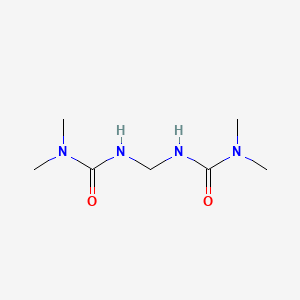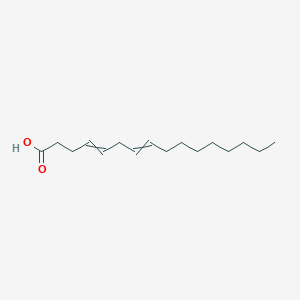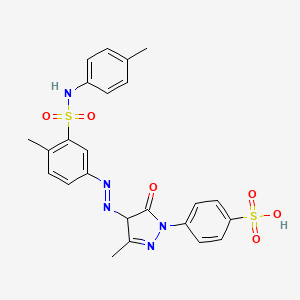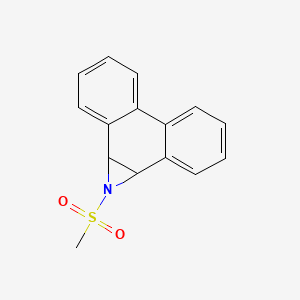
N-(Methylsulfonyl)phenanthrene 9,10-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfonyl)phenanthrene 9,10-imine is a compound belonging to the class of imines, which are nitrogen analogues of aldehydes and ketones. This compound features a phenanthrene backbone with a methylsulfonyl group attached to the nitrogen atom at the 9,10-position. Imines are known for their diverse applications in organic synthesis, coordination chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)phenanthrene 9,10-imine typically involves the reaction of a primary amine with an aldehyde or ketone. The process is a condensation reaction where water is eliminated. For this specific compound, the reaction involves phenanthrene-9,10-dione and methylsulfonylamine under acidic conditions to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production of imines, including this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acid catalysts can be used to speed up the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylsulfonyl)phenanthrene 9,10-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-(Methylsulfonyl)phenanthrene 9,10-imine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a spin trap in detecting free radicals in biochemical studies.
Industry: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(Methylsulfonyl)phenanthrene 9,10-imine involves its ability to coordinate with metal ions through the nitrogen atom of the imine group. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The methylsulfonyl group can also participate in hydrogen bonding, further stabilizing the compound in various environments .
Comparación Con Compuestos Similares
N,N’-Bismesityl Phenanthrene-9,10-diimine: Similar structure but with different substituents, leading to different electronic properties.
Iminoquinones: Analogues with quinone structures, used in coordination chemistry.
Uniqueness: N-(Methylsulfonyl)phenanthrene 9,10-imine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric effects. This makes it particularly useful in forming stable metal complexes and in applications requiring precise control over electronic properties .
Propiedades
Número CAS |
81593-11-5 |
|---|---|
Fórmula molecular |
C15H13NO2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
1-methylsulfonyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)16-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)16/h2-9,14-15H,1H3 |
Clave InChI |
OBWFTEYMWYDFEK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C2C1C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


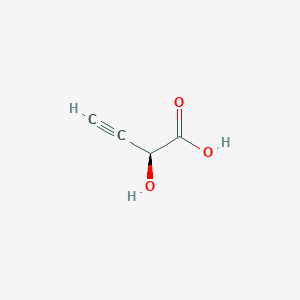
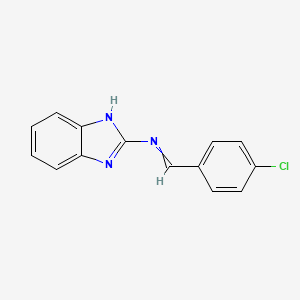
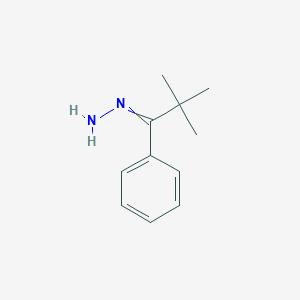
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
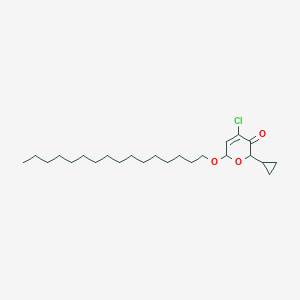
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
